2-Bromo-3-fluoro-6-nitrobenzyl bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

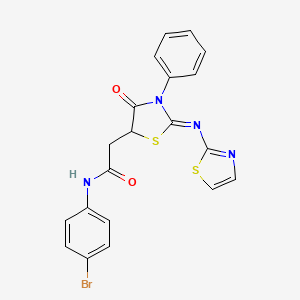

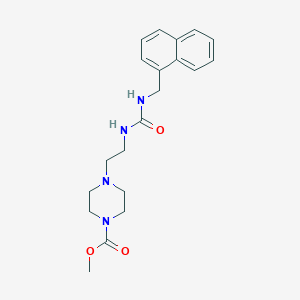

2-Bromo-3-fluoro-6-nitrobenzyl bromide is a chemical compound with the IUPAC name 2-(bromomethyl)-1-fluoro-3-nitrobenzene . It has a molecular weight of 234.02 .

Synthesis Analysis

The synthesis of 2-Bromo-3-fluoro-6-nitrobenzyl bromide could involve reactions at the benzylic position, which include free radical bromination and nucleophilic substitution . A related compound, 2-bromo-3-fluorobenzonitrile, was synthesized via the NaOMe-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BrFNO2/c8-4-5-6(9)2-1-3-7(5)10(11)12/h1-3H,4H2 . This indicates that the compound has a benzene ring with a bromomethyl, a fluoro, and a nitro group attached to it.Chemical Reactions Analysis

Reactions at the benzylic position, such as free radical bromination and nucleophilic substitution, are likely to be involved in the chemical reactions of this compound . The exact reactions would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

This compound is stored under inert gas (nitrogen or Argon) at 2-8°C . It has a molecular weight of 234.02 and a density of 1.733±0.06 g/cm3 .科学的研究の応用

Synthesis of Heterocyclic Compounds

One notable application is in the synthesis of highly functionalized 4H-1-benzopyrans via a tandem SN2-SNAr reaction sequence. This reaction, facilitated by treatment with active methylene compounds in the presence of excess potassium carbonate, demonstrates the utility of halogenated nitrobenzyl bromides in constructing complex heterocyclic structures with yields ranging from 50-92% (Bunce et al., 2008).

Study of Solvolysis Reactions

Radiopharmaceutical Synthesis

The compound is also pivotal in the synthesis of radiolabeled fluorinated aldehydes and benzyl bromides, which are crucial intermediates for the preparation of new radiopharmaceuticals. This application underscores the role of nitrobenzyl bromides in the development of diagnostic and therapeutic agents, offering a pathway to create labeled compounds for medical imaging and treatment (Lemaire et al., 1992).

Fluorescence Photoactivation Studies

Moreover, 2-Bromo-3-fluoro-6-nitrobenzyl bromide finds application in fluorescence photoactivation through intermolecular proton transfer. This innovative approach leverages the photogenerated acid from the illumination of nitrobenzyl derivatives to induce structural transformations in halochromic compounds, enabling the activation of fluorescence in various media. Such studies open new avenues for developing photoswitchable probes for imaging applications and investigating proton transport with nanometer-level spatial resolution (Swaminathan et al., 2012).

Magnetic Property Research

Additionally, this chemical is integral to synthesizing molecular solids with specific magnetic properties. Research on ion-pair complexes, for example, has elucidated the structural and magnetic characteristics of compounds involving 2-Bromo-3-fluoro-6-nitrobenzyl bromide. These findings contribute to the understanding of molecular interactions and magnetic behavior in solid-state physics, offering insights into the design of materials with tailored magnetic properties (Ni et al., 2005).

Safety and Hazards

作用機序

The exact targets and mode of action would depend on the specific structure of the compound and the cell type. The compound’s interaction with its targets could lead to changes in biochemical pathways, potentially affecting cell signaling, metabolism, or other cellular processes .

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would also depend on the specific compound. Factors such as solubility, stability, and molecular size could influence these properties .

The compound’s action could be influenced by various environmental factors, including temperature, pH, and the presence of other compounds. These factors could affect the compound’s stability, efficacy, and the nature of its interaction with its targets .

特性

IUPAC Name |

2-bromo-3-(bromomethyl)-1-fluoro-4-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2FNO2/c8-3-4-6(11(12)13)2-1-5(10)7(4)9/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHYFINTWCVNEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])CBr)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-(bromomethyl)-1-fluoro-4-nitrobenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoro-4-methylbenzamide](/img/structure/B2938447.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,6-dimethoxybenzamide](/img/structure/B2938449.png)

![2-[3-(4-Bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetonitrile](/img/structure/B2938454.png)

![7-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfonyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2938455.png)

![5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide](/img/structure/B2938456.png)

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2938458.png)

![4-(4-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2938459.png)